molecular formula C16H30N2O5S B15093967 Boc-DL-Leu-DL-Met-OH

Boc-DL-Leu-DL-Met-OH

Cat. No.: B15093967
M. Wt: 362.5 g/mol
InChI Key: SPJXGIDHWJCRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Leu-DL-Met-OH, also known as N-tert-butoxycarbonyl-DL-leucine-DL-methionine, is a synthetic compound used primarily in peptide synthesis. It is a derivative of leucine and methionine, two essential amino acids, and is often utilized in the field of organic chemistry and biochemistry for its protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Met-OH typically involves the protection of the amino groups of leucine and methionine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Leu-DL-Met-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid (TFA).

Major Products Formed

Scientific Research Applications

Boc-DL-Leu-DL-Met-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of Boc-DL-Leu-DL-Met-OH involves its role as a protected amino acid derivative. The Boc group protects the amino groups of leucine and methionine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acids that can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Leucine: Similar in structure but lacks the methionine residue.

    Boc-DL-Methionine: Similar in structure but lacks the leucine residue.

    Fmoc-DL-Leu-DL-Met-OH: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-DL-Leu-DL-Met-OH is unique due to its dual protection of both leucine and methionine residues, making it particularly useful in the synthesis of peptides that require both amino acids. The Boc group provides stability during synthesis and can be easily removed under mild acidic conditions .

Properties

IUPAC Name

2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJXGIDHWJCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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